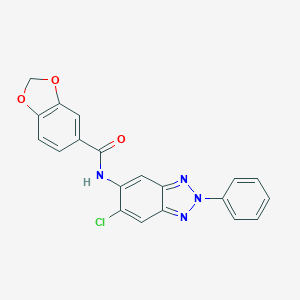![molecular formula C26H27N3O3 B244674 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B244674.png)
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide, commonly known as Bepotastine, is a non-sedating antihistamine used to treat allergic reactions. It was first developed in Japan in 1997 and has since gained popularity in other countries. Bepotastine has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
Bepotastine works by inhibiting the release of histamine, a chemical produced by the body in response to allergens. Histamine is responsible for causing symptoms such as itching, swelling, and inflammation. Bepotastine also acts as a mast cell stabilizer, preventing the release of other chemicals that contribute to allergic reactions.
Biochemical and Physiological Effects:
Bepotastine has been shown to have a rapid onset of action, with peak plasma concentrations reached within 2-4 hours of administration. It has a half-life of approximately 6-8 hours and is metabolized by the liver. Bepotastine has been found to be well-tolerated, with few reported side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bepotastine has several advantages for use in laboratory experiments. It is a potent and selective antihistamine, making it an effective tool for studying the role of histamine in various physiological processes. Bepotastine is also available in both oral and topical formulations, allowing for flexibility in experimental design.
However, there are also limitations to the use of Bepotastine in laboratory experiments. Its mechanism of action is not fully understood, and there may be other factors contributing to its effects. Additionally, Bepotastine may interact with other drugs or substances, potentially confounding experimental results.
Direcciones Futuras
There are several potential future directions for research on Bepotastine. One area of interest is its potential use in treating other inflammatory conditions, such as psoriasis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and potential interactions with other drugs. Finally, research on the long-term safety and efficacy of Bepotastine is needed to fully assess its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of Bepotastine involves the condensation of 4-ethoxybenzoyl chloride with 4-aminobenzophenone, followed by the reaction with piperazine. The final product is then purified through crystallization.
Aplicaciones Científicas De Investigación
Bepotastine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to be effective in treating symptoms of allergic rhinitis, allergic conjunctivitis, and atopic dermatitis. Bepotastine has also been studied for its potential use in treating asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
Fórmula molecular |
C26H27N3O3 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C26H27N3O3/c1-2-32-22-14-12-20(13-15-22)25(30)27-23-10-6-7-11-24(23)28-16-18-29(19-17-28)26(31)21-8-4-3-5-9-21/h3-15H,2,16-19H2,1H3,(H,27,30) |
Clave InChI |
XLYKJEHKYAVKTF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)
![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)